molecular formula C13H15NO3S B14353968 Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-65-6

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate

Katalognummer: B14353968
CAS-Nummer: 90252-65-6
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: MDTNIBDABMHXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of 2-aminothiophenol with this compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the benzothiazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazine derivatives.

    Substitution: Formation of substituted benzothiazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Similar Compounds:

    This compound: Known for its diverse biological activities.

    Ethyl 3-(methyl)-4H-1,4-benzothiazine-2-carboxylate: Similar structure but different functional groups, leading to varied biological effects.

    Ethyl 3-(ethoxymethyl)-4H-1,4-benzothiazine-2-carboxylate:

Uniqueness: this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity

Eigenschaften

90252-65-6

Molekularformel

C13H15NO3S

Molekulargewicht

265.33 g/mol

IUPAC-Name

ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C13H15NO3S/c1-3-17-13(15)12-10(8-16-2)14-9-6-4-5-7-11(9)18-12/h4-7,14H,3,8H2,1-2H3

InChI-Schlüssel

MDTNIBDABMHXPL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.